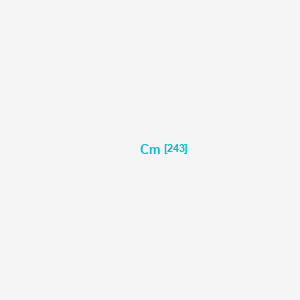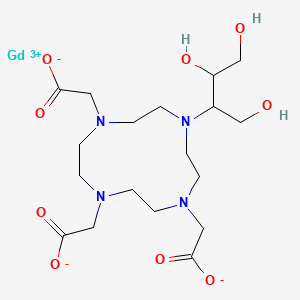
Gadovist
Übersicht
Beschreibung
It is a second-generation, extracellular, non-ionic macrocyclic gadolinium-based contrast agent (GBCA) that is highly effective in enhancing the visibility of internal body structures in MRI scans . Gadovist is known for its high stability and low risk of nephrogenic systemic fibrosis (NSF), making it a preferred choice for patients with renal impairments .
Wissenschaftliche Forschungsanwendungen
Gadovist has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadovist is synthesized through a multi-step chemical process. The key component, gadobutrol, is formed by complexing gadolinium (III) ions with the macrocyclic ligand dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol) . The synthesis involves the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of reactions involving the cyclization of linear precursors.
Complexation with Gadolinium: The macrocyclic ligand is then reacted with gadolinium (III) chloride in an aqueous solution to form the gadolinium complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the macrocyclic ligand followed by its complexation with gadolinium. The process is carried out under controlled conditions to ensure high purity and yield. The final product is formulated as an aqueous solution for intravenous injection .
Analyse Chemischer Reaktionen
Types of Reactions
Gadovist primarily undergoes complexation reactions. The gadolinium ion forms a stable complex with the macrocyclic ligand, which prevents the release of free gadolinium ions that could be toxic .
Common Reagents and Conditions
Gadolinium (III) Chloride: Used as the source of gadolinium ions.
Macrocyclic Ligand: Synthesized through cyclization reactions.
Aqueous Solution: The reactions are typically carried out in water to facilitate the formation of the gadolinium complex.
Major Products
The major product of these reactions is gadobutrol, the active component of this compound. The complexation reaction ensures that the gadolinium ion is securely bound within the macrocyclic ligand, minimizing the risk of toxicity .
Wirkmechanismus
Gadovist works by altering the magnetic properties of nearby water molecules, which enhances the contrast in MRI images. The gadolinium ion, when complexed with the macrocyclic ligand, interacts with water protons, shortening their relaxation times and increasing the signal intensity in MRI scans . This mechanism allows for clearer and more detailed images of internal body structures .
Vergleich Mit ähnlichen Verbindungen
Gadovist is unique among gadolinium-based contrast agents due to its high stability and low risk of NSF. Similar compounds include:
Gadoterate Meglumine (Dotarem): Another macrocyclic GBCA with similar stability but different pharmacokinetic properties.
Gadopentetate Dimeglumine (Magnevist): A linear GBCA with a higher risk of NSF compared to macrocyclic agents.
Gadobenate Dimeglumine (MultiHance): Known for its higher relaxivity but also carries a higher risk of NSF.
This compound’s unique macrocyclic structure and high gadolinium ion concentration make it a preferred choice for many diagnostic imaging applications .
Eigenschaften
Key on ui mechanism of action |
In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, the spin-lattice or longitudinal relaxation times (T1), and the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobutrol shortens the T1 and T2 relaxation times. The extent of decrease of T1 and T2 relaxation times, and therefore the amount of signal enhancement obtained from gadobutrol, is based upon several factors including the concentration of gadobutrol in the tissue, the field strength of the MRI system, and the relative ratio of the longitudinal and transverse relaxation times. At the recommended dose, the T1 shortening effect is observed with the greatest sensitivity in T1-weighted magnetic resonance sequences. In T2*-weighted sequences, the induction of local magnetic field inhomogeneities by the large magnetic moment of gadolinium and at high concentrations (during bolus injection) leads to a signal decrease. |
|---|---|
CAS-Nummer |
770691-21-9 |
Molekularformel |
C18H31GdN4O9 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 |
InChI-Schlüssel |
ZPDFIIGFYAHNSK-CTHHTMFSSA-K |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] |
Isomerische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] |
Dichte |
1.3 g/mL at 37 °C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of gadobutrol?
A1: Gadobutrol has a molecular formula of C18H26GdN5O9 and a molecular weight of 605.69 g/mol.
Q2: What is the structure of gadobutrol?
A2: Gadobutrol is a non-ionic, macrocyclic, gadolinium-based contrast agent. It consists of a gadolinium ion (Gd3+) chelated by the macrocyclic ligand butrol. This macrocyclic structure contributes to its stability and reduces the risk of gadolinium release compared to linear GBCAs.
Q3: How does the macrocyclic structure of gadobutrol contribute to its stability?
A3: The macrocyclic structure of gadobutrol forms a cage-like structure around the gadolinium ion. This encapsulation provides higher thermodynamic and kinetic stability compared to linear GBCAs, reducing the likelihood of gadolinium release in vivo. [, ]
Q4: How does gadobutrol behave under various conditions relevant to its application?
A4: Gadobutrol demonstrates good stability under various conditions. It is compatible with a range of physiological solutions and maintains its stability during storage. []
Q5: How does the stability of gadobutrol compare to other gadolinium-based contrast agents?
A5: Gadobutrol, being a macrocyclic GBCA, exhibits higher stability compared to linear GBCAs like gadodiamide (Omniscan). This enhanced stability is attributed to the stronger binding of the macrocyclic ligand to the gadolinium ion, minimizing the risk of gadolinium release. [, ]
Q6: How does gadobutrol enhance contrast in MRI?
A6: Gadobutrol, like other GBCAs, shortens the T1 relaxation time of water protons in its vicinity. When injected intravenously, it distributes into the extracellular space. The presence of gadobutrol in tissues alters the magnetic properties of nearby water molecules, leading to a brighter signal on T1-weighted MRI images. This increased signal intensity enhances the contrast between different tissues, making it easier to visualize anatomical structures and abnormalities. [, , , , , ]
Q7: What are the common clinical applications of gadobutrol-enhanced MRI?
A7: Gadobutrol is commonly used in various clinical applications, including:
- Central Nervous System Imaging: Detecting and characterizing brain tumors, multiple sclerosis lesions, and other neurological disorders. [, , , ]
- Cardiac Imaging: Visualizing myocardial perfusion and assessing myocardial viability. []
- Liver and Kidney Imaging: Characterizing liver lesions and evaluating renal function. []
- Magnetic Resonance Angiography (MRA): Visualizing blood vessels and assessing blood flow. [, ]
Q8: How is gadobutrol administered, and what is its typical dosage?
A8: Gadobutrol is administered intravenously, typically at a dose of 0.1 mmol/kg body weight. The dosage may vary depending on the specific clinical application and the patient's renal function. [, , ]
Q9: What is the elimination route of gadobutrol?
A9: Gadobutrol is primarily eliminated through the kidneys. After intravenous administration, it is largely cleared from the bloodstream by glomerular filtration, with a small fraction undergoing biliary excretion. [, , ]
Q10: How does renal impairment affect gadobutrol elimination?
A10: In patients with renal impairment, the elimination of gadobutrol is delayed. Therefore, dosage adjustments are often necessary to minimize the risk of gadolinium accumulation and potential adverse effects. [, ]
Q11: What are the known safety concerns associated with gadobutrol?
A11: Gadobutrol is generally well-tolerated. The most common adverse effects are mild and transient, including headache, nausea, and injection site reactions. []
Q12: Are there any long-term effects of gadolinium deposition in the brain?
A13: While gadolinium deposition in the brain has been observed after repeated administrations of some GBCAs, the long-term consequences of this deposition are not fully understood. Research is ongoing to determine if there are any associated health risks. []
Q13: What are the current areas of research related to gadobutrol?
A13: Current research on gadobutrol focuses on:
- Optimizing Dosage Regimens: Determining the minimal effective doses for various applications to minimize gadolinium exposure. []
- Evaluating Long-Term Effects: Investigating the potential long-term consequences of gadolinium deposition in the brain and other tissues. []
- Developing Targeted Contrast Agents: Exploring the use of gadobutrol as a platform for developing targeted contrast agents for specific diseases. []
Q14: Are there any alternatives to gadobutrol for MRI contrast enhancement?
A15: Yes, several alternatives to gadobutrol exist, including other GBCAs with different chemical structures and properties (e.g., gadoterate meglumine (Dotarem), gadobenate dimeglumine (MultiHance)) and non-gadolinium-based contrast agents (e.g., iron oxide nanoparticles). The choice of contrast agent depends on the specific clinical application, the patient's medical history, and the potential risks and benefits. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


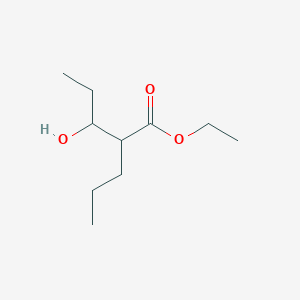
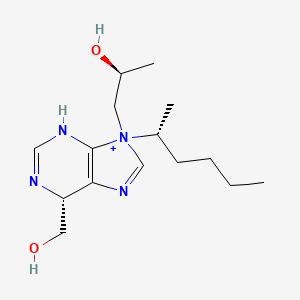
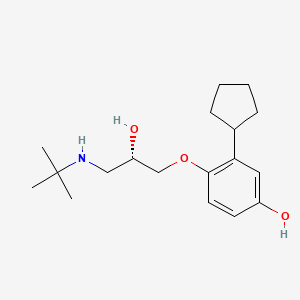
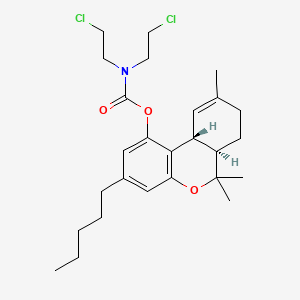
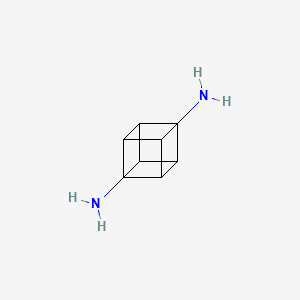
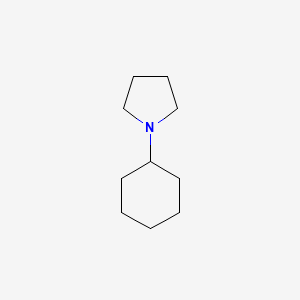
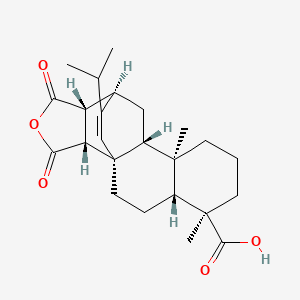
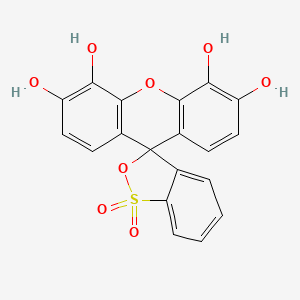
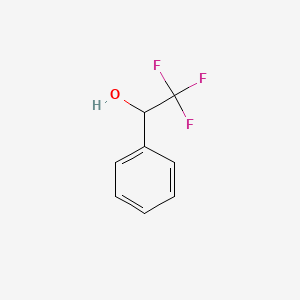
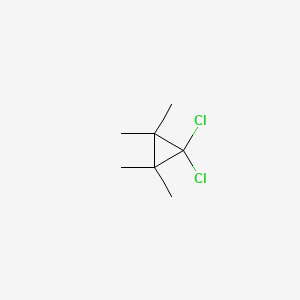
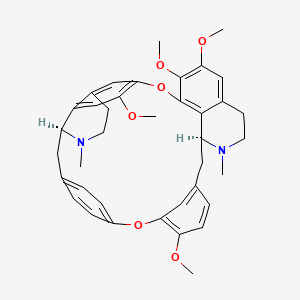
![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)
